u-83836e
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Overview
Description
u-83836e is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a piperazine ring, a pyrimidine ring, and a benzopyran moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of u-83836e typically involves multiple steps, including the formation of the piperazine and pyrimidine rings, followed by their attachment to the benzopyran core. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
u-83836e can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, u-83836e is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biological research, this compound may be investigated for its interactions with various biomolecules and its potential effects on cellular processes.
Medicine
In medicine, the compound could be explored for its therapeutic potential, particularly in targeting specific molecular pathways involved in diseases.
Industry
In industrial applications, the compound may be used in the development of new materials or as a precursor for other valuable chemicals.
Mechanism of Action
The mechanism of action of u-83836e involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- u-83836e can be compared to other compounds with similar structural features, such as those containing piperazine, pyrimidine, or benzopyran moieties.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural elements, which may confer distinct chemical and biological properties not found in other similar compounds
Properties
Molecular Formula |
C30H44N6O2 |
---|---|
Molecular Weight |
520.7 g/mol |
IUPAC Name |
(2R)-2-[[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C30H44N6O2/c1-21-22(2)28-24(23(3)27(21)37)9-10-30(4,38-28)20-33-15-17-35(18-16-33)26-19-25(34-11-5-6-12-34)31-29(32-26)36-13-7-8-14-36/h19,37H,5-18,20H2,1-4H3/t30-/m1/s1 |
InChI Key |
KPZQRBACZSLMPH-SSEXGKCCSA-N |
Isomeric SMILES |
CC1=C(C2=C(CC[C@](O2)(C)CN3CCN(CC3)C4=NC(=NC(=C4)N5CCCC5)N6CCCC6)C(=C1O)C)C |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)CN3CCN(CC3)C4=NC(=NC(=C4)N5CCCC5)N6CCCC6)C(=C1O)C)C |
Synonyms |
2-((4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl)methyl)-3,4-dihydro-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol.di-HCl 2-MAC 2-methyl aminochroman PNU 83836E PNU-83836E PNU83836E U 78517F U 78517F, (R)-isomer U 78517F, (S)-isomer U 78517F, citrate salt (1:2) U 78517G U 83836E U-78,517G U-78517F U-78517G U-83836E U78517F |
Origin of Product |
United States |
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